Defensin-3
Description
Overview of Host Defense Peptides and Defensin (B1577277) Families
Host defense peptides are integral to the innate immune system, providing immediate defense upon encountering pathogens. nih.govnih.govencyclopedia.pub Their mechanisms of action are diverse and can involve disrupting microbial membranes, inhibiting cell wall synthesis, or targeting intracellular components like DNA, RNA, and proteins. encyclopedia.pubasm.org The cationic nature of HDPs facilitates their interaction with the negatively charged membranes of microbial cells. ebi.ac.ukfrontiersin.org
Defensins, as a prominent family of HDPs, share a common structural motif despite variations in amino acid sequences and disulfide connectivity across subfamilies. nih.gov The three main mammalian defensin families (alpha, beta, and theta) are distinguished by their disulfide bond arrangements. nih.govwikipedia.orgebi.ac.ukebi.ac.uknih.gov While alpha-defensins are notably abundant in neutrophils and Paneth cells, beta-defensins are more broadly expressed in epithelial tissues and various immune cells. ebi.ac.ukebi.ac.uk Theta-defensins, characterized by a cyclic structure, have been identified in some primate species but are not present in humans. nih.govnih.gov
The evolutionary history of defensins suggests their divergence from a common ancestral gene, with beta-defensins present in older vertebrates like birds and fish, indicating their ancient origins. wikipedia.org The diversity within defensin families is thought to arise from evolutionary forces that both conserve critical structural and functional residues while also diversifying sequences to provide activity against a wide range of pathogens. nih.gov
Distinctive Attributes and Significance of Human Beta-Defensin 3 (HBD-3) in Innate and Adaptive Immunity
Human Beta-Defensin 3 (HBD-3) is a 45-residue peptide that stands out among human beta-defensins due to its potent and broad-spectrum antimicrobial activity, including effectiveness against multidrug-resistant bacteria. researchgate.netmdpi.comnih.govasm.orgnih.gov HBD-3 is characterized by a highly cationic nature and a structure stabilized by three disulfide bonds (Cys11-Cys40, Cys18-Cys33, and Cys23-Cys41). frontiersin.orggenepep.com Its activity is notably less sensitive to physiological salt concentrations compared to other beta-defensins like HBD-1 and HBD-2, contributing to its efficacy in various physiological environments. nih.govnih.gov
HBD-3's significance extends beyond direct antimicrobial action; it plays crucial roles in modulating both innate and adaptive immunity. nih.govjmb.or.krresearchgate.netmdpi.comfrontiersin.orgd-nb.infospandidos-publications.com It is expressed in various tissues, including epithelial cells of the skin, respiratory, urogenital, and gastrointestinal tracts, as well as in immune cells like monocytes and dendritic cells. researchgate.netebi.ac.ukebi.ac.ukmdpi.comoncotarget.com Its expression can be constitutive or induced in response to microbial products or inflammatory signals. ebi.ac.ukoncotarget.compnas.org
A key mechanism by which HBD-3 links innate and adaptive immunity is through its interaction with Toll-like Receptors (TLRs), particularly TLR1 and TLR2. frontiersin.orgpnas.orgcapes.gov.br This interaction can activate antigen-presenting cells (APCs) such as monocytes and myeloid dendritic cells, leading to the upregulation of co-stimulatory molecules like CD40, CD80, and CD86. frontiersin.orgpnas.orgcapes.gov.br This activation enhances the capacity of APCs to process and present antigens, thereby promoting the initiation and magnitude of adaptive immune responses, including T-cell activation. jmb.or.krfrontiersin.orgpnas.org
HBD-3 also acts as a chemoattractant for various immune cells, including immature dendritic cells, memory T cells, and monocytes, directing them to sites of infection or inflammation. nih.govoup.comjmb.or.krnih.govpnas.org This recruitment further facilitates the coordination of immune responses.
Research findings highlight the diverse activities of HBD-3:
Antimicrobial Activity: HBD-3 exhibits potent activity against a broad spectrum of bacteria, including Staphylococcus aureus, Enterococcus faecium, and Acinetobacter baumannii, as well as antifungal activity against Candida albicans. mdpi.comnih.gov Studies have shown its effectiveness against multidrug-resistant strains. asm.orgasm.orgpeerj.com The mechanism involves interactions with bacterial membranes, potentially through pore formation or a carpet-like model, leading to membrane disruption and cell lysis. ebi.ac.ukebi.ac.ukfrontiersin.org Additionally, HBD-3 can bind to the peptidoglycan precursor lipid II, inhibiting bacterial cell wall synthesis. encyclopedia.pubasm.org
Immunomodulatory Functions: HBD-3 can modulate inflammatory responses. While some studies initially suggested pro-inflammatory effects through DC stimulation, others indicate an anti-inflammatory role, particularly in suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. nih.govnih.gov This anti-inflammatory effect may involve targeting TLR signaling pathways. nih.gov HBD-3 can also neutralize LPS, a key bacterial component that triggers inflammation. frontiersin.org
Antiviral Activity: HBD-3 has demonstrated antiviral properties, including inhibiting HIV replication, preventing HSV binding and entry, and blocking viral fusion of IAV. mdpi.com
Role in Adaptive Immunity: By activating APCs and promoting their maturation, HBD-3 enhances antigen presentation and subsequent T-cell activation, thus bridging innate and adaptive immunity. jmb.or.krfrontiersin.orgd-nb.infopnas.orgcapes.gov.br It has been explored for its potential as an adjuvant in vaccine strategies. jmb.or.krd-nb.info
Other Interactions: HBD-3 interacts with various host cell receptors, including chemokine receptor type 4 (CXCR4), melanocortin receptors (MCRs), and voltage-gated potassium channels, further influencing cellular functions and immune responses. mdpi.com For instance, HBD-3 can inhibit CXCR4 signaling, which is relevant in HIV infection. mdpi.com
The multifaceted nature of HBD-3 underscores its critical role in host defense, acting as both a direct antimicrobial agent and a key modulator of immune responses. nih.govresearchgate.netmdpi.com Ongoing research continues to elucidate the precise mechanisms underlying its diverse functions and its potential therapeutic applications. nih.govfrontiersin.orgresearchgate.netmdpi.com
Here is a table summarizing some key characteristics and functions of HBD-3:
| Characteristic | Description |
| Length | 45 amino acids mdpi.comgenepep.com |
| Charge | Cationic nih.govfrontiersin.orgmdpi.comnih.gov |
| Disulfide Bonds | Three pairs: Cys11-Cys40, Cys18-Cys33, Cys23-Cys41 frontiersin.orggenepep.com |
| Expression Sites | Epithelial cells (skin, respiratory, urogenital, GI tracts), monocytes, neutrophils, tonsils, muscular tissue researchgate.netebi.ac.ukebi.ac.ukmdpi.comasm.orgoncotarget.com |
| Antimicrobial Spectrum | Broad-spectrum (Gram-positive and Gram-negative bacteria, fungi, enveloped viruses) nih.govresearchgate.netmdpi.comnih.govoncotarget.com |
| Salt Sensitivity | Relatively salt-insensitive compared to HBD-1 and HBD-2 frontiersin.orgnih.govnih.gov |
| Immunomodulatory Roles | Chemoattraction of immune cells, activation of APCs (via TLR1/2), modulation of cytokine production nih.govoup.comjmb.or.krfrontiersin.orgpnas.orgcapes.gov.brnih.govnih.gov |
| Interactions with Host | Binds to receptors like CXCR4, MCRs, potassium channels mdpi.com |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RTCRCRLGRCSRRESYSGSCNINGRIYSLCCR |
Origin of Product |
United States |
Molecular and Structural Biology of Defensin 3
Primary Amino Acid Sequence and Post-Translational Modifications of Defensin-3
Human β-defensin 3 is typically described as a peptide containing 45 amino acid residues. mdpi.com The amino acid sequence of mature hBD-3 is reported as GIINTLQKYY CRVRGGRCAV LSCLPKEEQI GKCSTRGRKC CRRKK. This sequence includes six conserved cysteine residues, which are critical for its structural integrity and function. mdpi.comfrontiersin.org
While the primary sequence is well-defined, post-translational modifications can potentially influence the observed molecular weight and activity of recombinant hBD-3, although specific details on post-translational modifications beyond disulfide bond formation are not extensively detailed in the provided search results. Recombinant hBD-3 expressed in E. coli, for instance, is a single non-glycosylated polypeptide chain.
Disulfide Bond Connectivity and Stability of this compound
A defining characteristic of β-defensins, including hBD-3, is the presence of three intramolecular disulfide bonds formed by the six conserved cysteine residues. mdpi.comfrontiersin.orgacs.org The canonical disulfide bond connectivity in β-defensins is CysI-CysV, CysII-CysIV, and CysIII-CysVI, based on the order of cysteine residues in the primary sequence. mdpi.comfrontiersin.orgpnas.orgnih.govresearchgate.netpnas.org For hBD-3, this corresponds to the pairing Cys11-Cys40, Cys18-Cys33, and Cys23-Cys41. frontiersin.org
These disulfide bridges are crucial for stabilizing the tertiary structure and maintaining the compact fold of the peptide. pnas.orgnih.govnih.govnih.gov However, research indicates that while disulfide bonding is essential for the chemotactic activity of hBD-3, its antimicrobial function can remain unaffected even in the absence of these bonds. pnas.orgnih.govpnas.orgnih.gov This suggests a differential requirement for structural rigidity depending on the specific biological activity. The yield of correctly folded native peptide with the correct disulfide connectivity can be a bottleneck in chemical synthesis, highlighting the complexity of achieving the native disulfide pattern. mdpi.com
Influence of Cysteine Residues on this compound Structure and Function
The six conserved cysteine residues are fundamental to the β-defensin fold, participating directly in the formation of the three stabilizing disulfide bonds. frontiersin.orgnih.govnih.gov These disulfide bonds are critical for determining and maintaining the compact core configuration of the hBD-3 molecule. nih.govresearchgate.net
Studies involving the substitution of cysteine residues have provided insights into their role. Replacing all six cysteine residues with α-aminobutyric acid, which cannot form disulfide bonds, completely abolished the chemotactic activity of hBD-3. pnas.orgnih.govpnas.orgnih.gov However, this substitution did not eliminate bactericidal activity, and in some cases, the linear analog showed significant activity against certain bacteria under physiological salt conditions. nih.govnih.gov This indicates that while the cysteines and the resulting disulfide bonds are necessary for the specific 3D structure required for receptor-mediated functions like chemotaxis, the core antimicrobial activity, likely mediated by electrostatic interactions and membrane disruption, is less dependent on this structural constraint. nih.govpnas.orgnih.govpnas.org Cysteine residues also play critical roles in oxidative folding and structural stability of polypeptides in general. mdpi.com
Three-Dimensional Conformation and Structural Elements of this compound
The tertiary structure of hBD-3, like other β-defensins, is characterized by a conserved fold despite variations in primary sequence. pnas.orgnih.govnih.govoup.com The solution structure of hBD-3 has been determined using techniques such as NMR spectroscopy. rcsb.org
Beta-Sheet Topology and Compact Fold of this compound
The core structural element of hBD-3 is a triple-stranded antiparallel β-sheet. acs.orgpnas.orgnih.govrcsb.orgoncotarget.com This β-sheet is a common feature among defensins and is constrained by the three intramolecular disulfide bonds. pnas.orgnih.govoup.com The β-sheet topology contributes to a compact and stable fold. nih.govnih.govnih.gov The structure also includes a short helical segment preceding the β-sheet in the N-terminal region, although some descriptions refer to an N-terminal loop or unstructured region followed by a short helix. nih.govrcsb.orgprospecbio.com The C-terminal region is often rich in positively charged residues. nih.gov The compact fold stabilized by the disulfide network is important for the binding affinity of hBD-3 to certain targets, such as melanocortin receptors. nih.gov
Dimeric and Multimeric States of this compound in Solution
Research indicates that hBD-3 can exist in different oligomeric states in solution. While human β-defensins 1 and 2 are typically monomeric, hBD-3 has been shown to form dimers in solution, even at low concentrations. mdpi.comrcsb.orgacs.orgacs.org This dimerization is suggested to occur through the β2 strand of the β-sheet, potentially forming a symmetrical dimer. rcsb.orgacs.org
The ability of hBD-3 to form dimers is proposed to contribute to its increased anti-Staphylococcal activity compared to hBD-1 and hBD-2, potentially by increasing the local charge density. rcsb.orgresearchgate.net While dimerization is reported, higher-order oligomers of hBD-3 have not been as extensively reported as for some other defensins, although some studies explore potential tetramer formation in the context of membrane interaction through molecular dynamics simulations. mdpi.comacs.org Oligomerization, particularly dimerization, appears to be promoted by interactions between β-strands. acs.org
Structure-Function Relationships in this compound
The biological activities of hBD-3 are closely tied to its structural features, including its amino acid sequence, charge distribution, disulfide bonding, and ability to oligomerize. nih.govnih.gov
The cationic nature of hBD-3, resulting from a high number of positively charged amino acid residues (it has a charge density of +11), is crucial for its interaction with negatively charged microbial membranes. nih.govacs.orgresearchgate.netasm.org This electrostatic interaction is a primary step in its antimicrobial mechanism, leading to membrane disruption. nih.gov The distribution of these positively charged residues and hydrophobic side chains on the peptide surface, particularly in the antiparallel β-sheet region, influences its antimicrobial potency. nih.govnih.gov
Role of Cationic Charge and Amphipathicity in this compound Activity
A defining feature of this compound, and defensins in general, is their cationic nature anaspec.comacs.orgmdpi.comnih.gov. This high positive charge is crucial for their interaction with negatively charged components of microbial cell surfaces, such as phospholipids (B1166683) in bacterial membranes frontiersin.orgmdpi.compnas.org. Human beta-defensin-3 has a notably high positive surface charge (+9 or +11 depending on the source), which is higher than that of hBD-1 (+4) and hBD-2 (+6) anaspec.comasm.org. This increased positive charge is attributed to its ability to elicit antimicrobial activity more effectively at lower concentrations compared to hBD-1 and hBD-2 anaspec.com.
In addition to being cationic, this compound is also amphipathic anaspec.comnih.govasm.orgnih.gov. This means the molecule has both hydrophilic (charged) and hydrophobic (non-polar) regions asm.org. The amphipathic character allows defensins to interact with and insert into the lipid bilayers of microbial membranes frontiersin.orgpnas.orgasm.org. The positively charged regions interact with the anionic phospholipid head groups, while the hydrophobic regions are thought to insert into the lipid interior frontiersin.orgpnas.orgasm.org. This interaction is believed to lead to the disruption of the microbial membrane, a key mechanism of their antimicrobial action acs.orgmdpi.comasm.org. The amphipathic dimer structure of hBD-3 has been suggested to contribute to its potent antimicrobial activity anaspec.com.
The antimicrobial activity of cationic amphipathic peptides like hBD-3 depends on electrostatic interactions between the cationic domains of the peptide and the negatively charged head groups of phospholipids in the bacterial plasma membrane pnas.org. These peptides insert into and disrupt the bacterial plasma membrane pnas.org. Studies suggest that hBD3 may interact with membranes as a dimer, forming a platform that remains on the surface with helices inserting into the membrane interface asm.org.
Furthermore, the cationic and amphipathic features of hBD-3 also contribute to its interactions with host cell receptors, such as melanocortin receptors, where electrostatic complementarity plays a primary role in high-affinity binding nih.gov.
Identification of Key Residues and Motifs Governing this compound Activity
The activity of this compound is governed by specific amino acid residues and structural motifs. The presence and arrangement of the six cysteine residues and the resulting three disulfide bonds are characteristic of beta-defensins and are important for stabilizing the compact beta-defensin fold frontiersin.orgnih.govnih.gov. While the canonical six-cysteine motifs are highly conserved, studies suggest that they are not strictly required for antimicrobial activity, although they may be important for protecting the peptide in vivo tcdb.orgasm.org. Disruption of disulfide bonding can significantly compromise some of hBD-3's actions, such as suppressing proinflammatory pathways nih.gov. However, full-length peptides with alkylated cysteine residues or with cysteine residues replaced by alanine (B10760859) can still exhibit strong antimicrobial activity tcdb.org.
Specific amino acid residues, particularly cationic ones, play critical roles in this compound's function. The C-terminal region of hBD-3, containing two arginine residues, is of significant importance for its antibacterial activity and salt tolerance frontiersin.org. The N-terminal structure also plays a role in maintaining bactericidal effects in high salt environments frontiersin.org. Deletion studies have investigated the impact of N-terminal residues on activity and salt resistance plos.org. For instance, a mutant with a deletion of three N-terminal residues showed significantly enhanced salt tolerance and higher antimicrobial activity against certain strains at high salt concentrations plos.org.
Research on the interaction of hBD-3 with CXCR4 receptors has identified specific residues important for its antagonistic activity. Site-directed mutagenesis studies indicate that the presence of cysteine residues, specific surface-distributed cationic residues, and the electrostatic properties and availability of both N-terminus and C-terminus are correlated with hBD-3's ability to inhibit CXCR4 activation nih.gov. Specifically, replacing all six cysteines, replacing cationic residues with acidic ones in the N-terminus and C-terminus, removing the first 10 N-terminal residues, and replacing surface-exposed basic residues Lys8, Lys32, and Arg36 with neutral ones reduced hBD-3 activity against CXCR4 nih.gov.
The compact beta-defensin fold, stabilized by disulfide bonds, spatially organizes patches of positively charged residues on opposite poles of the molecule, which are primarily responsible for high-affinity binding to melanocortin receptors nih.gov.
Studies have also explored the effect of modifying defensins, including splicing different antimicrobial peptides, cutting off unnecessary sequences, or mutating specific amino acids to enhance activity frontiersin.org.
Here is a table summarizing some key structural features and their roles:
| Structural Feature | Description | Role in Activity |
| Cationic Charge | High net positive charge (+9 or +11) due to basic amino acids. | Crucial for electrostatic interaction with negatively charged microbial membranes and host cell receptors anaspec.commdpi.comnih.govpnas.orgasm.org. Contributes to potent antimicrobial activity anaspec.com. |
| Amphipathicity | Presence of both hydrophilic (charged) and hydrophobic regions. | Enables interaction with and insertion into microbial lipid bilayers, leading to membrane disruption frontiersin.orgpnas.orgasm.org. |
| Three Intramolecular Disulfide Bonds | Specific connectivities: Cys11-Cys40, Cys18-Cys33, Cys23-Cys41. | Stabilize the beta-sheet structure and the compact defensin (B1577277) fold anaspec.comfrontiersin.orgnih.govnih.gov. Important for some functions like suppressing inflammation nih.gov. Not strictly required for antimicrobial activity tcdb.orgasm.org. |
| Beta-Sheet Structure | Core structural motif of beta-defensins. | Provides the scaffold for organizing functional residues and contributes to the compact fold anaspec.comnih.gov. |
| C-terminal Arginine Residues | Two arginine residues in the C-terminal region. | Significant for antibacterial activity and salt tolerance frontiersin.org. |
| N-terminal Structure | Includes a short helical loop and helix-capping motif. | Plays a role in maintaining bactericidal effects in high salt environments frontiersin.orgplos.org. Deletions in this region can affect salt resistance and activity plos.org. |
| Specific Cationic Residues (e.g., Lys8, Lys32, Arg36) | Surface-exposed basic residues. | Involved in interactions with receptors like CXCR4 nih.gov. |
| Compact Defensin Fold | Three-dimensional structure stabilized by disulfide bonds. | Spatially organizes charged residues important for receptor binding nih.gov. |
Biosynthesis, Expression, and Cellular Localization of Defensin 3
Genetic Basis of Defensin-3 Expression
The expression of this compound is controlled at the genetic level, involving specific gene organization and transcriptional regulation.
DEFB103 Gene Organization and Transcriptional Regulation
Human beta-defensin 3 is encoded by the DEFB103 gene. genecards.org In humans, genes for alpha- and beta-defensins are located in adjacent loci on chromosome 8p22–p23, and their organization suggests a history of duplication and divergence from a common ancestral gene. frontiersin.org The DEFB103 gene, like its murine homologue mBD-3, contains at least two exons separated by an intron. nih.govnih.gov
Transcriptional regulation of DEFB103 is a key determinant of hBD-3 production. While some defensins, like hBD-1, are constitutively expressed, hBD-3 expression is largely inducible in response to various stimuli. termedia.plpnas.orgnih.gov
Regulatory Elements within the this compound Promoter Region
The promoter region of the DEFB103 gene contains regulatory elements that are crucial for controlling its transcription. These cis-regulatory elements can influence the initiation and rate of transcription by serving as binding sites for regulatory proteins and transcription factors. google.commdpi.com Analysis of promoter regions in defensin-like genes has revealed conserved motifs that overlap with known cis-regulatory elements involved in gene expression regulation. plos.org
Transcription factors such as AP-1, AP-4, ATF-2, c-Jun, C/EBPbeta, FOXD3, IRF-2, p300, STAT1, and TGIF have been identified as potential binding sites within the DEFB103A gene promoter, suggesting their involvement in regulating this compound expression. genecards.org The promoter of murine mBD-3 has been shown to contain an NF-κB binding site. nih.gov
Cellular and Tissue Distribution of this compound
This compound is expressed in a variety of cell types and tissues throughout the body, forming a crucial part of the host defense system at barrier surfaces and within the immune system.
Expression in Epithelial Tissues (Skin, Respiratory Tract, Urogenital Tract, Oral Tissues)
Epithelial cells are a primary source of beta-defensins, including hBD-3. mdpi.comtermedia.plnih.govtaylorandfrancis.comfrontiersin.orgunits.it HBD-3 is expressed in the epithelial tissues of various organs that are exposed to the external environment.
Skin: HBD-3 is detected in human skin and cultured keratinocytes. nih.gov In normal oral epithelia, hBD-3 is produced by mitotically active cells in the basal layers. researchgate.net
Respiratory Tract: Expression of hBD-3 has been found in the respiratory tract epithelium. mdpi.comtermedia.pltaylorandfrancis.comfrontiersin.orgunits.it
Urogenital Tract: HBD-3 is expressed in the urogenital tract. mdpi.comtermedia.placs.orgtaylorandfrancis.com
Oral Tissues: this compound is present in oral tissues, including the oral mucosa, periodontal tissue, and salivary glands. termedia.plresearchgate.net In the oral epithelium, hBD-3 expression can be raised in the presence of HIV. termedia.pl
Table 1 summarizes the epithelial tissue distribution of hBD-3.
| Epithelial Tissue | Detection/Expression of hBD-3 | Source Indices |
| Skin | Detected, cultured keratinocytes, basal layers of oral epithelium | nih.govresearchgate.net |
| Respiratory Tract | Expressed | mdpi.comtermedia.pltaylorandfrancis.comfrontiersin.orgunits.it |
| Urogenital Tract | Expressed | mdpi.comtermedia.placs.orgtaylorandfrancis.com |
| Oral Tissues | Present (mucosa, periodontal tissue, salivary glands), oral epithelium | termedia.plresearchgate.net |
Expression in Immune Cells (Neutrophils, Monocytes, Macrophages, Megakaryocytes, Platelets)
In addition to epithelial cells, this compound is also found in various immune cells, highlighting its role in both innate and adaptive immunity. mdpi.comtermedia.plnih.govacs.orgpnas.org
Neutrophils: HBD-3 is produced by neutrophils. nih.govoncotarget.com Neutrophil-derived alpha-defensins can modulate platelet aggregation and secretion. plos.org
Monocytes and Macrophages: Beta-defensins are chemotactic for monocytes and macrophages. units.itplos.org HBD-3 may act as a motility signal to recruit tumor-associated macrophages. researchgate.net
Megakaryocytes: HBD-3 can be detected in human megakaryocytes. nih.gov Megakaryocytes transfer hBD-1 protein to platelets during thrombopoiesis, and hBD-3 is also found in megakaryocyte-derived platelet-like particles. plos.orgnih.gov
Platelets: HBD-3 peptide is found in human platelets. termedia.plplos.orgnih.gov It can be detected on the surface of thrombin-activated platelets and in platelet-derived extracellular vesicles. nih.gov Platelets release microbiocidal proteins, including beta-defensin, in response to contact with pathogens. e-century.us While hBD-1 mRNA is detected in megakaryocytes and platelets, hBD-3 mRNA has not been detected in platelets under certain experimental conditions, suggesting potential uptake from circulation. plos.org
Table 2 summarizes the expression of hBD-3 in immune cells.
| Immune Cell Type | Expression/Association with hBD-3 | Source Indices |
| Neutrophils | Produced by | nih.govoncotarget.com |
| Monocytes | Chemoattractant for | units.itplos.org |
| Macrophages | Chemoattractant for, potential recruitment signal | units.itresearchgate.netplos.org |
| Megakaryocytes | Detected in, source for platelet hBD-3 | plos.orgnih.gov |
| Platelets | Detected in, on surface, in EVs, released in response to pathogens | termedia.plplos.orgnih.gove-century.us |
Inducible Expression Mechanisms of this compound
Unlike the constitutively expressed hBD-1, the expression of hBD-3 is largely inducible, increasing significantly in response to various stimuli, particularly those associated with infection and inflammation. termedia.plpnas.orgnih.govfrontiersin.org
Key inducers of hBD-3 expression include:
Microorganisms and Microbial Products: Various microorganisms and their products, such as lipopolysaccharide (LPS) and lipoteichoic acid (LTA) from Staphylococcus aureus, are potent inducers of hBD-3. termedia.plnih.gov Infection of skin epithelial cells with S. aureus induces increased gene expression of hBD-3. nih.govasm.org
Cytokines: Proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) can induce hBD-3 expression. termedia.plnih.gov Interferon-gamma (IFN-γ) is also noted as a stimulant for hBD-3 expression. termedia.plgenecards.org
Pathogen-Associated Molecular Patterns (PAMPs): Recognition of PAMPs by host receptors, such as Toll-like receptor 2 (TLR2), can lead to the activation of intracellular signaling pathways and transcription factors that upregulate hBD-3. nih.govasm.org TLR2 is considered a major receptor for Gram-positive bacteria and is involved in the signaling for hBD-3 expression in keratinocytes. nih.govasm.org
Signaling Pathways: The induction of hBD-3 expression involves multiple regulatory pathways. In keratinocytes, S. aureus-induced hBD-3 gene expression is subject to pathways that are TLR2-dependent and involve the activation of the p38 MAPK signaling pathway and the AP-1 transcription network. nih.govasm.org Activation of the EGF receptor and downstream MAPK pathways have also been implicated in HBD3 induction by certain natural compounds. pnas.org
Table 3 lists some known inducers and associated mechanisms for hBD-3 expression.
| Inducer/Mechanism | Effect on hBD-3 Expression | Associated Pathways/Notes | Source Indices |
| Microorganisms (e.g., S. aureus) | Inducible increase | Involves TLR2 signaling | termedia.plnih.govasm.org |
| Microbial Products (LPS, LTA) | Inducible increase | Involves TLR2 signaling | termedia.plnih.govasm.org |
| Proinflammatory Cytokines (TNF-α, IL-1β) | Inducible increase | termedia.plnih.gov | |
| Interferon-gamma (IFN-γ) | Stimulates expression | termedia.plgenecards.org | |
| TLR2 Signaling | Upregulation | Activation of p38 MAPK, AP-1 transcription network | nih.govasm.org |
| EGF Receptor Activation | Induction | Downstream MAPK pathways (observed with certain compounds) | pnas.org |
The inducible nature of hBD-3 expression allows for a rapid and targeted immune response at sites of infection or inflammation.
Microbial Stimuli and Pattern Recognition Receptors (TLRs)
The expression of HBD3 is significantly induced by a variety of microbial stimuli and pathogen-associated molecular patterns (PAMPs). nih.govcngb.org Notable examples of microbial triggers include Staphylococcus aureus and Mycobacterium leprae. The regulation of HBD3 expression is intricately linked to Toll-like receptor (TLR) signaling pathways. Specifically, TLR2 has been shown to be involved in the induction of HBD3 expression in keratinocytes upon stimulation with S. aureus and lipoteichoic acid (LTA).
Interestingly, HBD3 itself possesses immunomodulatory properties and can interact with TLRs. It has been demonstrated to activate professional antigen-presenting cells (APCs) through interactions with TLR1 and TLR2, a process that requires MyD88 signaling. Furthermore, HBD3 can modulate TLR signaling, such as reducing the TLR4-dependent transcriptional response and cytokine production induced by lipopolysaccharide (LPS) in macrophages. This modulatory effect includes the inhibition of NF-κB signaling downstream of both MyD88 and TRIF.
Pro-inflammatory Cytokines and Growth Factors
Pro-inflammatory cytokines are also potent inducers of HBD3 expression. nih.govrcsb.org Inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are known to stimulate HBD3 production. Beyond cytokines, growth factors like epidermal growth factor (EGF) have also been shown to induce HBD3 expression.
HBD3's influence extends to the regulation of pro-inflammatory cytokine and chemokine production. rcsb.org While it can induce the production of cytokines such as IL-8, IL-6, and IL-1β in monocytes, it also has the capacity to suppress the induction of pro-inflammatory cytokines like IL-6, IL-12p40, RANTES, and IFN-β in macrophages and dendritic cells stimulated with TLR4 ligands. In addition to its roles in immunity and inflammation, HBD3 can promote the production of angiogenic growth factors, including VEGF, FGF, and PDGF, in fibroblasts, suggesting a role in wound healing processes. uniprot.org
Epigenetic Regulation of this compound Expression
The expression of HBD3 is also subject to epigenetic regulation, involving modifications to histones and DNA methylation. Phosphorylation of histone H3 on serine S10 (H3S10) at the HBD3 promoter region is identified as a crucial modification for its transcriptional activation. nih.gov Molecules capable of increasing H3S10 phosphorylation and recruiting specific transcription factors, such as c-Fos, c-Jun, and Elk1 or c-Myc, can induce HBD3 expression. nih.gov
Studies have indicated that histone deacetylase (HDAC) inhibitors can enhance the induction of antimicrobial genes, including HBD2 and HBD3, in response to bacterial challenge. Furthermore, elevated HBD3 expression in fetal keratinocytes has been correlated with reduced levels of the histone methylation mark H3K27me3 and increased expression of the histone demethylase JMJD3. Conversely, hypermethylation of gene promoters has been linked to reduced expression of other beta-defensin genes (DEFB1 and DEFB4).
Biosynthetic Pathways and Processing of Pro-Defensin-3
HBD3 is synthesized as a precursor peptide, a common characteristic among antimicrobial peptides. In the case of beta-defensins, including HBD3, these precursors are predicted to undergo proteolytic cleavage primarily by signal peptidase to yield the mature, active peptide. This processing mechanism distinguishes beta-defensins from alpha-defensins, which require an additional enzymatic cleavage step to become mature.
The mature human HBD3 peptide consists of 45 amino acid residues and is characterized by the presence of six cysteine residues. rcsb.orgthermofisher.com These cysteine residues form three specific intramolecular disulfide bonds: Cys11-Cys40, Cys18-Cys33, and Cys23-Cys41. uniprot.org The formation of these disulfide bridges is critical for stabilizing the characteristic three-dimensional structure of beta-defensins, which typically includes a short alpha-helical segment and a three-stranded antiparallel beta-sheet. rcsb.org Chemical synthesis approaches for HBD3 often involve the synthesis of linear peptide precursors with protected cysteine residues, followed by controlled oxidative folding to facilitate the correct formation of these disulfide bonds.
Secretion and Release Mechanisms of Mature this compound
Mature HBD3 is produced and subsequently secreted by epithelial cells, where it contributes to the local innate immune defense. nih.govcngb.org The peptide is released into the extracellular environment, particularly in response to infection. For instance, infection with Helicobacter pylori has been shown to induce both the expression and release of HBD3 from gastric epithelial cells.
The release of HBD3 can be mediated through specific signaling pathways. Activation of the epidermal growth factor receptor (EGFR) and subsequent downstream signaling cascades, including the activation of TAK1 and p38α, have been implicated in the H. pylori-induced release of HBD3 from gastric epithelial cells. Once released into the extracellular space, HBD3 can interact with cell surface receptors, such as the Wnt receptor LDL receptor-related protein-5 (LRP5). This interaction can lead to the activation of intracellular pathways, including the β-catenin pathway, which in turn can trigger the release of pro-inflammatory chemokines like IL-8.
Biological Functions and Molecular Mechanisms of Action of Defensin 3
Antimicrobial Mechanisms of Defensin-3 Action
Defensins are found in the microbicidal granules of neutrophils and are also present in the epithelia of mucosal surfaces, including those of the intestine, respiratory tract, urinary tract, and vagina thermofisher.com. They are thought to play a role in phagocyte-mediated host defense thermofisher.com.
General Principles of Antimicrobial Peptide Activity against Microorganisms
Defensins are antimicrobial peptides involved in host defense thermofisher.com. They are found in abundant quantities within the granules of neutrophils and on the epithelial surfaces of various mucosal tissues thermofisher.com.
Inhibition of Bacterial Cell Wall Biosynthesis by this compound
Information regarding the specific mechanism of inhibition of bacterial cell wall biosynthesis by this compound was not found in the provided search results.
Membrane Permeabilization and Disruption by this compound
Information detailing the mechanisms of membrane permeabilization and disruption specifically by this compound was not found in the provided search results.
Broad-Spectrum Activity of this compound (Gram-positive, Gram-negative, Fungi, Enveloped Viruses)
Information specifically on the broad-spectrum activity of this compound against Gram-positive bacteria, Gram-negative bacteria, fungi, and enveloped viruses was not found in the provided search results.
Immunomodulatory Roles of this compound
Chemoattraction of Immune Cells (Monocytes, Macrophages, Lymphocytes, Dendritic Cells)
Information regarding the specific role of this compound in the chemoattraction of immune cells such as monocytes, macrophages, lymphocytes, and dendritic cells was not found in the provided search results.
Activation and Maturation of Antigen-Presenting Cells (APCs) by this compound
Human beta-defensin-3 acts as an endogenous adjuvant, capable of inducing the activation and maturation of antigen-presenting cells (APCs), such as monocytes and dendritic cells (DCs). frontiersin.orgnih.govnih.govresearchgate.netnih.gov This activation is crucial for initiating adaptive immune responses. Studies have shown that hBD-3 can potently induce phenotypic maturation of human Langerhans cell-like dendritic cells (LC-DCs), leading to increased expression of maturation markers, including CCR7. nih.govresearchgate.netnih.gov CCR7 mediates chemotactic responses to chemokines like CCL19 and CCL21, facilitating the migration of activated DCs to lymph nodes where they can interact with T cells. nih.govresearchgate.netnih.gov
hBD-3-mediated activation of monocytes and myeloid dendritic cells involves Toll-like receptors (TLRs), specifically TLR1 and TLR2. frontiersin.orgnih.gov This interaction triggers downstream signaling pathways, including those mediated by MyD88, leading to changes in gene expression and increased surface expression of co-stimulatory molecules such as CD80 and CD86 on these APCs. frontiersin.orgnih.gov This upregulation of co-stimulatory molecules is essential for effective T cell activation and the subsequent development of adaptive immunity. frontiersin.orgnih.gov
Regulation of Cytokine and Chemokine Production by this compound
This compound influences the immune microenvironment by regulating the production of various cytokines and chemokines. mdpi.comfrontiersin.orgnii.ac.jpasm.org While some studies indicate that hBD-3 can induce the production of pro-inflammatory cytokines and chemokines in certain cell types, its effects can be context-dependent and may also involve anti-inflammatory actions. frontiersin.orgnii.ac.jpnih.gov
In human keratinocytes, hBD-3 has been shown to up-regulate the expression and release of IL-37, a cytokine known for its potent inhibitory effects on inflammation and innate immunity. nii.ac.jp This effect is mediated through signaling pathways involving caspases 1 and 4, Smad3, CCR6, and the MAPK and NF-κB pathways. nii.ac.jp
Conversely, hBD-3 can also stimulate the production of pro-inflammatory mediators. For example, stimulation of human macrophages with hBD-3 can induce the expression of tumor-promoting cytokines and chemokines, including IL-1α, IL-6, IL-8, CCL18, CCL24, and TNF-α in certain contexts, such as tumor-associated macrophages. frontiersin.org Activation of human monocytes by hBD-3 also results in the expression of inflammatory cytokines like IL-8, IL-6, and IL-1β. frontiersin.org However, unlike some other TLR agonists, hBD-3 does not induce IL-10 production in these cells, suggesting a nuanced role in regulating the inflammatory balance. frontiersin.org
hBD-3 can also induce the release of chemokines like CCL20 (MIP-3α) from oral epithelial cells, which attracts immature dendritic cells and T cells via CCR6, further highlighting its role in shaping immune cell recruitment. asm.org
Integration of Innate and Adaptive Immune Responses
This compound plays a crucial role in bridging the gap between the innate and adaptive immune systems. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netjmb.or.kr By activating and inducing the maturation of APCs, hBD-3 facilitates the presentation of antigens to T cells, thereby initiating antigen-specific adaptive immunity. nih.govnih.govresearchgate.netnih.gov The interaction of hBD-3 with TLR1 and TLR2 on monocytes and myeloid DCs provides a defined mechanism by which this innate defense molecule can influence adaptive responses. frontiersin.orgnih.gov
Furthermore, hBD-3-stimulated LC-DCs are capable of inducing strong proliferation and IFN-γ secretion by naive human T cells, indicating their ability to prime T helper type 1 (Th1) responses. nih.govresearchgate.net The chemoattractant properties of beta-defensins, including hBD-3, for immune cells like monocytes, lymphocytes, and DCs via receptors such as CCR2 and CCR6, contribute to the recruitment of these cells to sites of infection or inflammation, thereby facilitating the interaction between innate and adaptive immune components. frontiersin.orgnih.govjmb.or.kr This multifaceted interaction underscores the importance of hBD-3 in orchestrating a coordinated immune response.
Involvement of this compound in Tissue Homeostasis and Repair
Beyond its immune functions, this compound is actively involved in processes related to tissue homeostasis and repair, including modulating cell behavior and promoting the formation of new blood vessels. mdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov
Modulation of Cell Migration and Proliferation
Human beta-defensin-3 influences cell migration and proliferation, processes critical for tissue repair and regeneration. mdpi.comfrontiersin.orgnih.govnih.govnih.govspandidos-publications.com It promotes the migration and proliferation of various cell types, including keratinocytes and fibroblasts, which are key players in wound healing. mdpi.comfrontiersin.orgnih.govnih.gov Studies have shown that hBD-3 can enhance the migration and proliferation of human fibroblasts through the activation of the FGFR1/JAK2/STAT3 signaling pathway. frontiersin.orgnih.govnih.gov
However, the effects of hBD-3 on cell migration and proliferation can be cell-type specific and context-dependent. For instance, while it promotes the migration of fibroblasts, it has been shown to inhibit the migration of colon cancer cells in a dose-dependent manner, without affecting their proliferation. spandidos-publications.com In airway smooth muscle cells, knockdown of hBD-3 was found to inhibit proliferation and migration, suggesting a role for endogenous hBD-3 in promoting these processes in this cell type, potentially via the PI3K/AKT signaling pathway. nih.gov
Promotion of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a vital process in tissue repair and regeneration, particularly in wound healing. frontiersin.orgnih.govresearchgate.netnih.gov Human beta-defensin-3 has been demonstrated to promote angiogenesis. frontiersin.orgnih.govresearchgate.netnih.gov This is supported by in vivo studies where hBD-3 treatment led to an increased number of newly formed vessels at wound sites. frontiersin.orgnih.govnih.gov
The pro-angiogenic effect of hBD-3 is linked to its ability to stimulate the production of various angiogenic growth factors. frontiersin.orgnih.govnih.gov In human fibroblasts, hBD-3 enhanced the production of vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF). frontiersin.orgnih.govnih.gov This induction of angiogenic factors contributes to the formation of a supportive environment for neovascularization, which is essential for delivering oxygen and nutrients to the healing tissue. frontiersin.orgnih.govnih.gov
Contribution to Wound Healing Processes
Human beta-defensin-3 plays a significant role in accelerating wound healing processes. mdpi.comfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net Its involvement stems from its multifaceted functions, including antimicrobial activity, modulation of inflammation, and promotion of cell migration, proliferation, and angiogenesis. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net
hBD-3 promotes keratinocyte proliferation and migration, which are initial steps in wound re-epithelialization. frontiersin.orgnih.gov It also stimulates fibroblasts to migrate and proliferate, contributing to tissue granulation and extracellular matrix deposition. frontiersin.orgnih.govnih.gov The promotion of angiogenesis by hBD-3 ensures adequate blood supply to the wound site, supporting the metabolic demands of the healing tissue. frontiersin.orgnih.govnih.gov
Furthermore, hBD-3 can influence the inflammatory phase of wound healing. frontiersin.orgnih.gov Studies in mice have shown that hBD-3 induces the accumulation of neutrophils and macrophages in the early phase of wound healing, which are important for clearing debris and pathogens, and then reduces their numbers in the later phase, contributing to the resolution of inflammation. frontiersin.orgnih.gov The combined effects of its antimicrobial properties and its ability to modulate cellular responses and promote angiogenesis highlight hBD-3 as a key factor in facilitating efficient wound repair. frontiersin.orgnih.govnih.govresearchgate.net
Here is a summary of some research findings related to hBD-3's effects on cell migration and proliferation:
| Cell Type | Effect on Migration | Effect on Proliferation | Signaling Pathway Involved (if specified) | Source(s) |
| Human Fibroblasts | Promotes | Promotes | FGFR1/JAK2/STAT3 | frontiersin.orgnih.govnih.gov |
| Keratinocytes | Promotes | Promotes | mdpi.comfrontiersin.orgnih.gov | |
| Colon Cancer Cells | Inhibits | No effect | Downregulation of MTA2 expression | spandidos-publications.com |
| Airway Smooth Muscle Cells | Promotes (knockdown inhibits) | Promotes (knockdown inhibits) | PI3K/AKT | nih.gov |
Regulation of Skin Barrier Function and Tight Junction Proteins
The skin barrier, primarily composed of the stratum corneum and tight junctions (TJs), is crucial for preventing the entry of pathogens and maintaining homeostasis mdpi.commednexus.org. Dysfunctional skin barrier and aberrant expression of TJ proteins are implicated in various skin diseases, such as atopic dermatitis (AD) and psoriasis nih.govmednexus.org. Research indicates that hBD-3 contributes to the maintenance and improvement of this critical barrier.
Studies have demonstrated that hBD-3 can enhance the function of the epithelial tight-junction barrier in human keratinocytes nih.gov. Among the tested human beta-defensins (hBDs), hBD-3 specifically increased the expression and localization of several claudins, which are key transmembrane proteins of TJs, along cell-cell borders nih.gov. Furthermore, hBD-3 treatment led to an elevation in transepithelial electrical resistance (TEER) and a reduction in the paracellular permeability of keratinocyte layers, indicating a strengthening of the TJ barrier nih.gov. This effect was shown to be dependent on claudins, as it was reversed by a claudin inhibitor nih.gov.
The regulatory effect of hBD-3 on the TJ barrier involves specific signaling pathways in keratinocytes. Research suggests that hBD-3 enhances the activation of Rac1, atypical protein kinase C, glycogen (B147801) synthase kinase-3, and phosphatidylinositol 3 kinase, all of which are necessary for hBD-3-mediated TJ barrier regulation nih.govfrontiersin.org. Inhibition of these pathways abrogated the positive effects of hBD-3 on the TJ barrier function nih.gov.
In the context of atopic dermatitis, where the skin barrier is compromised, hBD-3 has been shown to alleviate the impairment of the TJ barrier induced by inflammatory cytokines like IL-4 and IL-13 jci.orgnih.govbioworld.com. This protective effect is mediated through the activation of keratinocyte autophagy, a cellular process involved in the degradation and recycling of cellular components jci.orgnih.govbioworld.com. The hBD-3-mediated autophagy activation in keratinocytes involves aryl hydrocarbon receptor (AhR) signaling jci.orgnih.gov. Studies in AD mouse models have shown that hBD-3 attenuates skin inflammation and enhances the TJ barrier, and this improvement is dependent on both autophagy and AhR signaling jci.orgnih.gov.
While hBD-3 is known to increase the expression of multiple TJ proteins, detailed findings highlight its specific impact on claudins. One study reported that hBD-3 induced the expression of all 14 claudins examined in human keratinocytes, but did not significantly affect the expression of occludin or ZO 1–3, other components of the TJ complex frontiersin.org. This suggests a preferential influence of hBD-3 on the claudin network within tight junctions frontiersin.org.
The role of hBD-3 in regulating TJ proteins and skin barrier function is summarized in the following table based on research findings:
| Effect of hBD-3 on Keratinocytes | Observed Outcome | Reference |
| Increased expression of claudins | Enhanced localization of claudins along cell-cell borders | nih.gov |
| Elevated Transepithelial Electrical Resistance (TEER) | Reduced paracellular permeability | nih.gov |
| Alleviation of IL-4/IL-13-mediated TJ impairment | Restoration of TJ barrier function in inflammatory conditions | jci.orgnih.govbioworld.com |
| Activation of specific signaling pathways | Involvement of Rac1, aPKC, GSK-3, and PI3K in TJ regulation | nih.govfrontiersin.org |
| Induction of autophagy | Contribution to the protective effect on TJ barrier in AD via AhR signaling | jci.orgnih.govbioworld.com |
| Increased expression of multiple claudins | Preferential impact on claudin network compared to occludin and ZO proteins | frontiersin.org |
These findings underscore the significant contribution of hBD-3 to the innate immunity of the skin by positively regulating the tight junction barrier function, in addition to its well-established antimicrobial and immunomodulatory roles nih.gov.
Molecular Interactions and Receptor Signaling of Defensin 3
Direct Molecular Interactions of Defensin-3
This compound's direct interactions are often mediated by its cationic nature, allowing it to associate with negatively charged molecules and membranes.
Binding to Membrane Phosphoinositides [PI(4,5)P2]
Human β-defensin 3 (HBD-3) has been shown to bind to phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2]. This interaction is considered critical for some of its biological activities, including the permeabilization and lysis of tumor cells. cloudna.cngoogle.comnih.gov The binding of HBD-3 to PI(4,5)P2 is mediated by a cationic β2-β3 loop within the defensin (B1577277) structure, suggesting a conserved mechanism among different defensins. cloudna.cngoogle.comnih.gov The interaction with PI(4,5)P2 has also been reported to be important for HBD-3-mediated induction of cytokines like tumor necrosis factor and interleukin-6, which involves the phosphoinositide 3-kinase (PI3K)-protein kinase B (Akt)-NF-κB pathway. googleapis.com Molecular dynamics simulations have provided insights into the binding structures of HBD-3 on PIP2-containing membranes, showing that HBD-3 can bind to the heads of negatively charged lipids like PI(4,5)P2 and phosphatidylserine (B164497) (POPS), forming hydrogen bonds. frontiersin.org The binding sites on the mixed lipid bilayers are primarily located on the two loop regions of HBD-3. frontiersin.org
Interaction with Lipid II in Bacterial Cell Walls
Human β-defensin 3 can interfere with the biosynthesis of bacterial cell walls by binding to Lipid II. rcsb.orgwipo.int Lipid II is an essential precursor for peptidoglycan synthesis, a major component of bacterial cell walls. wipo.int Studies, particularly in Staphylococcus aureus, suggest that HBD-3 may not primarily cause membrane disruption but rather interfere with the cell wall biosynthesis machinery by targeting Lipid II. rcsb.org This interaction can lead to local lesions in the cell wall layer. wipo.int The binding of HBD-3 to Lipid II appears to involve ionic forces. This mechanism of targeting Lipid II is shared by other antimicrobial peptides, including the fungal defensin plectasin (B1576825) and the antibiotic vancomycin, although the specific binding sites may differ.
Association with Platelet-Derived Extracellular Vesicles
Human β-defensin 3 has been found to be associated with platelets and megakaryocytes. HBD-3 can be detected on the surface of thrombin-activated platelets and is also present in platelet-derived extracellular vesicles (p-EVs). These p-EVs are isolated from platelet-poor plasma and platelet supernatants following thrombin stimulation. The association of HBD-3 with p-EVs suggests a potential role for these vesicles in the transport and function of HBD-3 in physiological processes.
Binding to Microbial Surface Components (LPS, Teichoic Acids)
Defensins, including beta-defensins, interact with negatively charged components of microbial membranes through electrostatic interactions. In Gram-negative bacteria, these components include lipopolysaccharides (LPS), while in Gram-positive bacteria, they include teichoic acids and lipoteichoic acids. This initial electrostatic interaction is considered important for the antimicrobial activity of defensins and contributes to their relative specificity for prokaryotic cells compared to mammalian cells, whose membranes are electrically almost neutral. The binding of defensins to LPS can facilitate the permeabilization of the bacterial outer membrane.
Receptor-Mediated Signaling Pathways Engaged by this compound
Beyond direct interactions, this compound can also engage with specific host cell receptors to trigger downstream signaling pathways, influencing immune responses.
Toll-like Receptor (TLR) Interactions (TLR1/2, TLR4)
Human β-defensin 3 is known to activate professional antigen-presenting cells, such as monocytes and myeloid dendritic cells, through interactions with Toll-like receptors (TLRs). Specifically, HBD-3 has been shown to activate cells in a manner dependent on TLR1 and TLR2. This interaction leads to signaling that requires myeloid differentiation factor 88 (MyD88) and results in the phosphorylation of IL-1 receptor-associated kinase-1 (IRAK-1), ultimately activating NF-κB. Studies using HEK cells engineered to express specific TLRs have confirmed that NF-κB activation by HBD-3 relies on the co-expression of both TLR1 and TLR2. This indicates that human TLR signaling can be initiated by host-derived peptides like HBD-3, not solely by microbial patterns.
While primarily recognized for its interaction with TLR1/2, HBD-3 has also been shown to influence TLR4-mediated signaling. In vitro studies suggest that HBD-3 can inhibit LPS-stimulated production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophages. This inhibitory effect on TLR4 signaling pathways, including both MyD88-dependent and TRIF-dependent pathways, suggests that HBD-3 can act as an immunomodulator with the capacity to attenuate excessive inflammation.
Chemokine Receptor Ligand Activity (CCR2, CCR6, CXCR4)
Human beta-defensin 3 has been shown to interact with several chemokine receptors, including CCR2, CCR6, and CXCR4. nih.govnih.gov These interactions contribute to the chemoattraction of immune cells. nih.govnih.gov Studies have demonstrated that hBD-3 can chemoattract immature dendritic cells and CD45RO+ CD4+ T cells through CCR6. nih.gov Furthermore, hBD-2 and hBD-3, along with their mouse orthologs, have been shown to interact with CCR2, a receptor expressed on monocytes, macrophages, and neutrophils. nih.govresearchgate.net This interaction leads to CCR2-specific chemotaxis of transfected cells and peripheral blood monocytes. nih.govresearchgate.net Pre-incubation of monocytes with CCL2/MCP-1, a ligand for CCR2, abolished hBD-3-induced migration, while pre-incubation with hBD-3 inhibited MCP-1 induced migration, indicating a competitive interaction at CCR2. researchgate.net
Regarding CXCR4, some research suggests a possible interaction, where hBD-3 competes with SDF-1α binding and induces internalization of the receptor. nih.govresearchgate.netscienceopen.com However, other studies using defensin-IgFc fusion proteins did not demonstrate direct binding to human CXCR4 or chemoattraction of CXCR4-expressing cells, arguing against a direct interaction in those experimental setups. nih.govresearchgate.netscienceopen.com
Melanocortin Receptor Ligand Activity (MC1R, MC4R)
This compound has been identified as a ligand for melanocortin receptors, specifically MC1R and MC4R. nih.govnova.edufrontiersin.org At MC1R, hBD-3 has been described as a neutral antagonist, capable of blocking the effects of both stimulatory agonists like α-melanocyte stimulating hormone (α-MSH) and inhibitory inverse agonists such as Agouti signaling protein (ASIP). nih.govfrontiersin.org Binding of hBD-3 to MC1R does not affect basal cAMP levels but acts as a competitive inhibitor for the binding of α-MSH or ASIP. frontiersin.org Structural studies suggest that the interaction is mediated by electrostatic interactions between positively charged patches on hBD-3 and negatively charged regions on the receptor surface. nih.gov
Human and mouse beta-defensin 3 have also been shown to function as full micromolar agonists at melanocortin receptors, including MC3R and MC4R. nova.edumdpi.com This interaction with neural melanocortin receptors like MC4R may be relevant to physiological processes such as feeding and body weight regulation. nih.govmdpi.com
Epidermal Growth Factor Receptor (EGFR) Signaling
Human beta-defensin 3 expression can be influenced by epidermal growth factor receptor (EGFR) signaling pathways. oncotarget.comiiarjournals.orgmdpi.comnih.gove-ceo.orgoup.com For instance, platelet-released growth factors induce hBD-3 gene expression in primary keratinocytes, a process partially mediated by EGFR. nih.gov Studies in oral squamous cell carcinoma have indicated that hBD-3 can be upregulated via EGFR signaling pathways, potentially enhancing lymphatic invasion. oncotarget.commdpi.come-ceo.org Furthermore, Helicobacter pylori infection can induce hBD-3 expression from gastric epithelial cells, mediated by EGFR activation. oup.com This activation involves the phosphorylation of a serine residue of EGFR and subsequent activation of p38α. oup.com
Intracellular Signaling Cascades Modulated by this compound
This compound modulates several intracellular signaling pathways, influencing various cellular responses, including inflammation, survival, and gene transcription.
PI3K-Akt Pathway
The phosphoinositide 3-kinase (PI3K)-protein kinase B (Akt) pathway is modulated by human beta-defensin 3. nih.govoncotarget.comaacrjournals.orgoup.comdntb.gov.ua HBD-3 has been shown to activate the PI3K/Akt signaling pathway, contributing to anti-apoptotic effects and promoting cell survival in certain cell types, such as squamous cell carcinoma of the head and neck (SCCHN) cells. oncotarget.comaacrjournals.orgoup.com This activation can provide a survival advantage to tumor cells. oup.com Research also indicates that the interaction of hBD-3 with inner membrane phosphoinositide 4,5-bisphosphate [PI(4,5)P2] is important for PI3K-Akt-NF-κB-mediated induction of cytokines. nih.gov
NF-κB Pathway and Gene Transcription Regulation
The NF-κB pathway is significantly modulated by human beta-defensin 3, impacting gene transcription. nih.govnih.govmdpi.comfrontiersin.orgnih.govmdpi.comnih.govpnas.orgmdpi.com HBD-3 can induce NF-κB activation, which is crucial for the induction of pro-inflammatory cytokines and the expression of co-stimulatory molecules on antigen-presenting cells. nih.govpnas.org This activation can occur through interaction with Toll-like receptors 1 and 2 (TLR1 and TLR2). pnas.org Studies have shown that hBD-3 inhibits the transcription of pro-inflammatory genes in TLR4-stimulated macrophages, with significant enrichment of groups involved in the positive regulation of NF-κB. nih.gov HBD-3 reduces NF-κB signaling in cells transfected with MyD88 or TRIF and inhibits the TLR4 response in both MyD88- and TRIF-deficient macrophages. nih.gov
In some contexts, hBD-3 has been shown to suppress NF-κB activation. nih.gov For example, in human umbilical vein endothelial cells treated with TNF-α, hBD-3 markedly inhibited NF-κB activation by decreasing the phosphorylation of IKK-α/β, IκB, and the p65 subunit. nih.gov This indicates a context-dependent modulatory role of hBD-3 on the NF-κB pathway. HBD-3's influence on NF-κB also affects the expression of specific genes, such as CCR7 in SCCHN cells. oncotarget.comoup.com
Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)
Human beta-defensin 3 modulates the activity of Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38. frontiersin.orgnih.govmdpi.commdpi.compnas.orgnih.govmdpi.com HBD-3 can induce the phosphorylation and activation of these kinases. frontiersin.orgnih.govmdpi.compnas.orgnih.gov For instance, hBD-3 induces reactive oxygen species (ROS) production in human airway smooth muscle cells via the activation of ERK, JNK, and NF-κB pathways. frontiersin.org In human dermal fibroblasts, hBD-1, hBD-2, hBD-3, and hBD-4 increased the phosphorylation of p38, JNK, and ERK1/2. mdpi.com
JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is implicated in cellular responses such as proliferation, migration, and angiogenesis. Research indicates that hBD-3 can activate the FGFR/JAK2/STAT3 pathway, particularly in fibroblasts. This activation is associated with the promotion of wound healing. Studies have shown that hBD-3 enhances the phosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1), JAK2, and STAT3. nih.govnih.govresearchgate.net Inhibition of FGFR, JAK2, or STAT3 has been shown to reduce the hBD-3-mediated production of angiogenic growth factors, as well as the migration and proliferation of fibroblasts. frontiersin.orgresearchgate.net This suggests that the JAK2/STAT3 pathway functions downstream of FGFR1 in mediating these effects of hBD-3. frontiersin.org
Data from studies on fibroblasts demonstrate the dependence of hBD-3-induced cellular activities on JAK2 and STAT3. researchgate.net For instance, treatment with JAK2 inhibitors like AZD1480 or STAT3 inhibitors such as cryptotanshinone (B1669641) significantly reduced the hBD-3-induced production of angiogenic growth factors like Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF). frontiersin.orgresearchgate.net
Table 1: Effect of JAK2 and STAT3 Inhibition on hBD-3-Induced Angiogenic Growth Factor Production in Fibroblasts
| Inhibitor | Target | hBD-3-Induced PDGF Production (% of control) | hBD-3-Induced VEGF Production (% of control) |
| AZD1480 (10 µM) | JAK2 | ~40% | ~50% |
| Cryptotanshinone (8 µM) | STAT3 | Reduced (specific percentage not provided) | Reduced (specific percentage not provided) |
| Vehicle (DMSO) | N/A | 100% | 100% |
Note: Data is illustrative based on reported reductions. Specific percentage for cryptotanshinone was not explicitly stated in the provided text snippets.
MyD88 and TRIF-Dependent Pathways
Human β-defensin 3 has been shown to affect the activity of pro-inflammatory pathways associated with Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). researchgate.netnih.govspandidos-publications.com These adaptor proteins are key components of Toll-like receptor (TLR) signaling pathways, particularly downstream of TLR4 activation by ligands such as lipopolysaccharide (LPS). nih.govkoreamed.org
Studies investigating the anti-inflammatory effects of hBD-3 in TLR4-stimulated macrophages have revealed that hBD-3 can inhibit the transcription of pro-inflammatory genes. researchgate.netnih.gov This inhibitory effect involves the targeting of TLR signaling pathways. researchgate.netnih.gov Specifically, hBD-3 has been shown to reduce NF-κB signaling in cells transfected with MyD88 or TRIF. researchgate.netnih.gov Furthermore, hBD-3 inhibits the TLR4 response in both MyD88- and TRIF-deficient macrophages, suggesting that its mechanism of action involves specific targeting of these pathways, leading to transcriptional repression of pro-inflammatory genes. researchgate.netnih.gov The anti-inflammatory action of hBD-3 appears to be dependent on its canonical structure and cellular uptake. researchgate.net
At early time points following LPS treatment, when signaling is primarily mediated by the MyD88-dependent pathway, hBD-3 is effective at inhibiting the LPS effect. nih.gov This supports the idea that hBD-3 targets MyD88 signaling. nih.gov Evidence for this comes from studies using cells transfected with MyD88 expression constructs and in LPS-stimulated macrophages lacking TRIF, which therefore signal only via MyD88. nih.gov However, hBD-3 also suppresses TRIF signaling, as demonstrated in cells expressing TRIF and in LPS-stimulated MyD88-deficient macrophages. nih.gov
Receptor-Independent Mechanisms of this compound Action
While hBD-3 is known to interact with various receptors, including CCR6, CCR2, melanocortin receptors, and CXCR4, research also suggests the existence of receptor-independent mechanisms for its action. nih.govnih.govpnas.orgnih.govmdpi.com
One proposed receptor-independent mechanism involves the interaction of hBD-3 with intracellular components or direct effects on cellular membranes. Studies have indicated that hBD-3 can rapidly associate with and enter macrophages. researchgate.netnih.gov Inside the cell, hBD-3 has been shown to bind to inner membrane phosphoinositide 4,5-bisphosphate [PI(4,5)P2]. nih.gov This interaction is considered important for the PI3K-Akt-NF-κB-mediated induction of certain cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). nih.gov This suggests that hBD-3 can influence intracellular signaling pathways in a manner independent of traditional cell surface receptors. nih.gov
Another aspect of receptor-independent activity might relate to the direct interaction of cationic peptides like defensins with G proteins, leading to their activation. aai.org While the specifics for hBD-3 require further elucidation, studies on other defensins have proposed direct interaction with G proteins, particularly of the Gi subtype, following binding to cell surface sites that are not classical receptors. aai.org This mechanism is distinct from antigen/IgE-dependent mast cell activation and is thought to involve the charge and membrane penetrance of the peptide. aai.org
Furthermore, the ability of hBD-3 to modulate immune cell activity is not solely dependent on receptor binding. For instance, hBD-3 has been shown to influence macrophage polarization through mechanisms that include both IL-4Rα dependent and independent pathways. biorxiv.orgbiorxiv.org The observation that hBD-3 can drive IL-4 production, which in turn influences macrophage phenotype, highlights a complex interplay that may not rely exclusively on direct receptor ligation by hBD-3 itself for all its effects. biorxiv.org
The canonical structure of hBD-3, stabilized by disulfide bonds, is crucial for some of its immunomodulatory effects, such as the immunosuppressive activity related to MyD88 and TRIF pathways. researchgate.netpnas.org However, for other functions, like direct antimicrobial activity, this defined 3D structure may be less critical. pnas.org This difference in structural requirement for distinct functions hints at varied mechanisms of action, some of which may not necessitate specific receptor binding.
Table 2: Summary of this compound Mechanisms
| Mechanism Type | Key Pathways/Interactions Involved | Cellular Effects | Receptor Dependence |
| Receptor-Dependent | FGFR/JAK2/STAT3 | Fibroblast proliferation, migration, angiogenesis, wound healing | Yes (e.g., FGFR1) |
| Receptor-Dependent | CCR6, CCR2, Melanocortin receptors, CXCR4 | Chemotaxis of immune cells (e.g., T cells, dendritic cells, monocytes) | Yes |
| Receptor-Independent | MyD88 and TRIF-dependent pathways (inhibition) | Inhibition of pro-inflammatory gene transcription, reduced NF-κB signaling | No (targets downstream) researchgate.netnih.gov |
| Receptor-Independent | Interaction with intracellular PI(4,5)P2, PI3K-Akt | Induction of cytokines (TNF, IL-6), influence on intracellular signaling | No nih.gov |
| Potentially Receptor-Independent | Direct G protein activation | Cellular activation (e.g., histamine (B1213489) release from mast cells - based on other defensins) | Potentially No aai.org |
Evolutionary Biology of Defensin 3
Phylogenetic Relationships within Defensin (B1577277) Subfamilies (Alpha, Beta, Theta)
The classification of vertebrate defensins into alpha, beta, and theta subfamilies is fundamentally based on the arrangement of their conserved cysteine residues and the resulting disulfide bond patterns vulcanchem.comnih.govnih.govcngb.orgrcsb.orgnih.govfrontiersin.orgacdb.plus. These structural differences underpin their phylogenetic relationships and evolutionary history.
Beta-defensins are widely considered the most ancient group of vertebrate defensins, with genes found across diverse vertebrate lineages, including fish, birds, reptiles, and mammals labshare.cnbioinformation.net. This broad taxonomic distribution suggests an early evolutionary origin within the vertebrate lineage.
Alpha-defensins, in contrast, have a more restricted distribution, being primarily identified in certain mammalian orders, such as primates and rodents, as well as in some other mammals like horses cngb.orgrcsb.org. Phylogenetic analyses indicate that alpha-defensins likely arose from beta-defensin ancestors through gene duplication events that occurred after the divergence of mammals from other vertebrate groups rcsb.orgbioinformation.net. The structural differences, particularly the distinct disulfide bonding pattern, differentiate alpha-defensins from beta-defensins rcsb.org.
Theta-defensins represent a unique subfamily characterized by their cyclic peptide structure, which arises from a post-translational ligation of their termini cngb.org. Functional theta-defensins have a highly limited distribution, being found only in specific non-human primates, such as rhesus macaques and olive baboons vulcanchem.comnih.govcngb.orgbioinformation.net. Evolutionary studies suggest that theta-defensins evolved from alpha-defensin precursors through a process involving premature stop codons and subsequent ligation cngb.orgbioinformation.net. Notably, the genes for theta-defensins exist as pseudogenes in humans, chimpanzees, and gorillas, indicating a loss of function in these lineages nih.govcngb.org.
Phylogenetic studies employing sequence analysis and structural comparisons have consistently supported the distinct clustering of these three defensin subfamilies, reflecting their divergent evolutionary paths from common ancestors nih.gov.
| Defensin Subfamily | Taxonomic Distribution (Primary) | Disulfide Bond Pattern (Cysteine Connectivity) | Structural Feature | Evolutionary Origin |
| Beta (β) | Vertebrates (Fish to Mammals) | Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 | Linear peptide, β-sheet rich | Ancestral Big Defensins |
| Alpha (α) | Some Mammals (Primates, Rodents, Equines) | Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 | Linear peptide, β-sheet rich | Evolved from Beta-defensins |
| Theta (θ) | Some Non-Human Primates (Rhesus Macaques, Baboons) | Cyclic peptide, β-hairpin motif | Cyclic peptide | Evolved from Alpha-defensins |
Evolutionary Origin of Beta-Defensins from Ancestral Big Defensins
Compelling evidence from structural, genomic, and phylogenetic studies strongly supports the hypothesis that vertebrate beta-defensins originated from ancestral "big defensins" found in invertebrates vulcanchem.comlabshare.cn. Big defensins, identified in various invertebrate phyla including mollusks, arthropods (such as the horseshoe crab), and basal chordates (like amphioxus), are believed to represent an evolutionary link between invertebrate and vertebrate defensins vulcanchem.com.
Structurally, big defensins are characterized by a unique architecture comprising two distinct domains: a globular, hydrophobic N-terminal domain and a C-terminal domain that exhibits striking similarity to vertebrate beta-defensins vulcanchem.com. The C-terminal domain of big defensins and vertebrate beta-defensins share a conserved beta-sheet topology stabilized by three identical disulfide bridges, indicating a common structural ancestry.
Further support for this evolutionary relationship comes from the analysis of gene structure. Both beta-defensin genes and the region encoding the defensin domain of big defensins are typically encoded by a single exon, and they share a positionally conserved phase-1 intron located upstream of this exon. This conservation in genomic organization and intron phase is considered a significant indicator of shared ancestry between distantly related genes.
The evolutionary transition from ancestral big defensins to vertebrate beta-defensins is thought to have involved molecular mechanisms such as exon shuffling or intronization of exonic sequences. These processes would have led to the loss of the ancestral N-terminal domain present in big defensins and the emergence of the two-exon, one-intron organization characteristic of many vertebrate beta-defensin genes, where the first exon encodes a signal peptide and the second exon encodes the mature peptide. The presence of big defensins in phylogenetically ancient invertebrate lineages suggests that the beta-defensin domain has an early origin, potentially traceable to the common ancestor of bilateral metazoans.
Gene Duplication and Diversification in the Defensin Gene Family
The defensin gene family has undergone extensive expansion and diversification throughout evolution, primarily driven by repeated gene duplication events nih.govnih.govbioinformation.net. These duplications have resulted in the presence of multiple defensin genes within the genomes of many species, often organized in clusters on specific chromosomes nih.govnih.govbioinformation.net.
Following gene duplication, the duplicated genes are free to evolve and acquire new functions or specialized activities. Diversification of defensin genes is frequently influenced by positive selection, particularly acting on the regions encoding the mature antimicrobial peptide. This selective pressure favors amino acid changes in the mature peptide that can enhance or alter its activity against a diverse array of pathogens encountered in different ecological niches nih.govnih.gov. While the mature peptide region undergoes rapid divergence, the signal sequence encoded by the first exon tends to be more conserved within defensin subgroups.
The extent and organization of defensin gene clusters vary significantly among different species, reflecting lineage-specific evolutionary histories and adaptations bioinformation.net. For instance, the bovine genome possesses a highly diverse repertoire of beta-defensin genes distributed across multiple clusters, including a large cluster on chromosome 27. In contrast, the chicken genome contains a single cluster of beta-defensin genes bioinformation.net.
Furthermore, many defensin genes exhibit copy number variation (CNV) within species populations nih.govnih.gov. This intraspecific variation in gene copy number can contribute to differences in defensin expression levels and potentially influence an individual's susceptibility or resistance to infections. The dynamic nature of defensin gene families, shaped by duplication, diversification under selection, and CNV, underscores their critical role in the evolutionary arms race between hosts and pathogens.
Conservation and Divergence of Defensin-3 Sequences across Species
This compound, particularly human beta-defensin 3 (HBD-3), is a prominent member of the beta-defensin subfamily and has been a subject of detailed evolutionary analysis. While beta-defensin sequences in general exhibit considerable diversity, certain features are highly conserved across different members and species. The six cysteine residues, which form the characteristic disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) and define the conserved tertiary structure of beta-defensins, are largely invariant nih.gov. Additionally, core residues such as a glycine (B1666218) and an aspartic acid are often conserved nih.gov.
Despite the conservation of these critical structural elements, the amino acid sequences of the mature peptide region of beta-defensins, including this compound orthologs, show significant divergence across species. This divergence is particularly pronounced in the antimicrobial domain of the peptide. Evolutionary analyses, including comparisons of synonymous and nonsynonymous substitution rates, indicate that positive selection has played a significant role in driving the rapid evolution and diversification of the mature peptide sequences. This diversifying selection is thought to be a consequence of the continuous evolutionary pressure exerted by rapidly evolving pathogens, favoring mutations that confer altered or enhanced antimicrobial activity against specific microbial challenges nih.govnih.gov.
Studies focusing on this compound and its homologous peptides across eutherian and metatherian clades have revealed distinct patterns of sequence variation. Phylogenetic analysis of beta-defensin 3 orthologous proteins demonstrates that sequences cluster according to mammalian lineages, such as primates, ungulates, cows, and rodents, with greater sequence similarity observed among more closely related species. For instance, mouse beta-defensin 14 (Defb14) has been identified as the ortholog of human beta-defensin 3 (DEFB103A), serving as a model for studying HBD-3 function.
Detailed analysis of amino acid residues in the antimicrobial domain of beta-defensin 3 orthologs has identified specific positions that have been subject to positive selection, leading to variations that likely contribute to niche specialization of the peptide's function in different species. While the mature peptide sequence is highly variable, certain amino acid residues or motifs are conserved within and between phylogenetic classes, suggesting that these conserved positions are essential for maintaining the structural integrity and fundamental functions of the molecule nih.gov. The interplay between conservation of core structural elements and divergence in the mature peptide sequence, driven by positive selection, highlights the adaptive evolution of this compound and other beta-defensins in response to diverse and evolving microbial environments.
Advanced Research Methodologies and Experimental Approaches for Defensin 3 Studies
Peptide Synthesis and Recombinant Expression Techniques
The production of Defensin-3 for research purposes can be achieved through both chemical synthesis and recombinant expression techniques. Chemical synthesis, such as the solid-phase peptide synthesis method, allows for the creation of the peptide chain by sequentially adding amino acids. google.comfrontiersin.org This method can be optimized, for instance, by using specific resins, coupling reagents, and pseudoproline dipeptide building blocks to improve efficiency and yield by decreasing chain aggregation. mdpi.comnih.gov Orthogonal disulfide bond formation strategies are also employed during chemical synthesis to ensure the correct folding and formation of the three crucial disulfide bridges characteristic of beta-defensins (Cys11-Cys40, Cys18-Cys33, and Cys23-Cys41). mdpi.comgenepep.com Refolding and oxidation of the synthetic peptides are typically carried out in a buffer solution containing cysteine and cystine. frontiersin.orgnih.gov
Recombinant expression involves introducing the gene encoding this compound into a host organism, such as Escherichia coli, for protein production. nih.govbpsbioscience.comsinobiological.com Expressing antimicrobial peptides in E. coli can be challenging due to potential toxicity to the host cells. nih.gov However, strategies like expressing this compound as a fusion protein, for example, with glutathione (B108866) S-transferase (GST), can overcome these issues and allow for the production of soluble, active this compound after cleavage of the fusion tag. nih.gov Recombinant human beta-Defensin-3 expressed in E. coli is typically a disulfide-linked monomer and has a molecular weight of approximately 5 kDa. bpsbioscience.com
Structural Determination Methodologies
Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. Several biophysical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution structure of proteins and peptides. rcsb.org It provides detailed information about the local environment of individual atoms and can be used to determine inter-atomic distances and torsion angles, which are then used to calculate the 3D structure. nih.gov NMR diffusion spectroscopy can also be used to assess the multimeric state of proteins in solution. rcsb.org Studies using NMR spectroscopy have shown that this compound forms a well-defined structure with a short helical segment preceding a three-stranded antiparallel beta-sheet, similar to other beta-defensins. rcsb.org NMR has also been used to compare the structure of human alpha-defensin 1 (HNP-1) with the crystal structure of the analogous HNP-3, highlighting structural similarities despite differences in disulfide topology. pnas.orgmeihonglab.commeihonglab.com
Light Scattering Techniques (Dynamic and Static)
Light scattering techniques, specifically Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), provide information about the size, size distribution, and molecular weight of particles in solution. rsc.orgescholarship.orgunchainedlabs.comfz-juelich.de DLS measures the fluctuations of scattered light intensity over time to determine the hydrodynamic size and polydispersity of molecules. unchainedlabs.comfz-juelich.de SLS measures the total intensity of scattered light at a certain angle, which can be used to determine the weight-average molecular weight and assess aggregation. unchainedlabs.comfz-juelich.de These techniques have been used in conjunction with NMR diffusion spectroscopy and native gel electrophoresis to demonstrate that human beta-Defensin-3 exists as a dimer in solution, while other beta-defensins like HBD-1 and HBD-2 are monomeric. rcsb.org
X-ray Crystallography of this compound Complexes
X-ray crystallography is used to determine the atomic-resolution structure of proteins and their complexes in a crystalline state. pnas.orgacademie-sciences.fr This technique involves diffracting X-rays through a crystal of the protein and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which the 3D structure is built. academie-sciences.fr While the crystal structure of human neutrophil peptide-3 (HNP-3), an alpha-defensin, has been determined by X-ray crystallography, revealing a dimeric beta sheet structure nih.gov, X-ray crystallography has also been applied to study the interaction of defensins with lipids. For example, the structure of the plant defensin (B1577277) NaD1 in complex with phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) was determined by X-ray crystallography, showing the defensin forming a dimer that binds the lipid. nih.govoncotarget.com This suggests the potential for using this technique to study this compound interactions with membranes or other molecules.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are essential for studying the expression, regulation, and function of this compound in biological systems.
Gene Expression Analysis (qPCR, Microarray, Western Blot, ELISA)
Analyzing the expression levels of the gene encoding this compound (DEFB103A) and the this compound protein is commonly performed using several techniques.
Quantitative Polymerase Chain Reaction (qPCR) is used to quantify the mRNA levels of DEFB103A. nih.govsinobiological.comspandidos-publications.complos.org This technique involves reverse transcribing mRNA into cDNA and then amplifying specific cDNA sequences using PCR with fluorescent detection, allowing for the measurement of transcript abundance. qPCR has been used to show that hBD3 mRNA levels are significantly lower in patients with sepsis compared to healthy controls. nih.gov It has also been used to assess the effect of various stimuli, such as Mycobacterium leprae or corticosteroids, on hBD3 gene expression in cells and tissues. plos.org
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. frontiersin.orgjci.orgnih.govresearchgate.nete-ceo.org DNA microarrays detect mRNA transcripts and can be used to identify differentially expressed genes under various conditions, providing insights into the pathways and processes influenced by or affecting this compound expression. jci.orgnih.gov Microarray analysis has been used to compare gene expression profiles in cells treated with beta-Defensin 2 and 3 frontiersin.org and to analyze gene expression differences in skin lesions from patients with atopic dermatitis. jci.org
Western Blot is a technique used to detect and quantify specific proteins in a sample. nih.govfrontiersin.orgnih.govnih.govdovepress.comscbt.com Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to this compound. Western blot analysis has been used to confirm the expression of recombinant this compound in transfected cells nih.govnih.gov and to assess the protein levels of this compound in response to various stimuli or treatments. frontiersin.orgdovepress.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to detect and quantify soluble proteins, such as secreted this compound, in biological fluids like cell culture supernatants or plasma. nih.govnih.govnih.govscbt.comthermofisher.comraybiotech.combiocat.com ELISA utilizes antibodies specific to this compound to capture and detect the protein, often with a colorimetric or fluorescent readout. ELISA has been used to measure the concentration of secreted this compound from transfected cells nih.gov and to determine plasma this compound levels in patients. nih.gov
These gene and protein expression analysis techniques provide valuable information about the regulation of this compound production at both the transcriptional and translational levels, and its presence in different biological contexts.
Immunofluorescence and Immuno-Electron Microscopy for Localization Studies
Immunofluorescence microscopy is a widely used technique to visualize the distribution of hBD-3 within cells and tissues. This method typically involves fixing cells or tissue sections, permeabilizing them, and then incubating with a primary antibody specific to hBD-3, followed by a fluorescently labeled secondary antibody. The fluorescence signal can then be detected and imaged using a fluorescence microscope, allowing for the determination of hBD-3's presence and pattern of distribution.
Studies have employed immunofluorescence to localize hBD-3 in various cell types and tissues. For instance, immunofluorescence microscopy has revealed that hBD-3 can be detected in human platelets and megakaryocytes frontiersin.orgnih.govresearchgate.net. In normal skin, hBD-3 has been found in dendritic cells of the stratum spinosum nih.gov. Immunofluorescence staining has also been used to validate the inhibitory effects of hBD-3 on the expression of adhesion molecules like ICAM-1 in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α nih.gov.
For higher resolution localization, particularly at the ultrastructural level, immuno-electron microscopy is utilized. This technique combines the specificity of antibodies with the high resolving power of electron microscopy. In immuno-electron microscopy, antibodies labeled with electron-dense markers, such as gold nanoparticles, are used to pinpoint the location of hBD-3 within cellular structures.
Immuno-electron microscopy has been instrumental in confirming the presence of hBD-3 on the surface of activated platelets frontiersin.orgnih.govresearchgate.net. Studies have shown visual confirmation of gold nanoparticles indicating hBD-3 localization on the surface of thrombin-activated platelets and on extracellular vesicles/lamellipodia nih.gov. This provides detailed evidence of hBD-3's association with the platelet surface upon activation.
Flow Cytometry for Cell Activation and Receptor Expression
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells in a population, including the expression of cell surface and intracellular markers, as well as assessing cellular activation states. This method involves labeling cells with fluorescent antibodies specific to target proteins and then passing the cells through a laser beam. The scattered light and fluorescence emitted by each cell are detected, allowing for quantitative analysis of protein expression and cell populations.
Flow cytometry has been extensively used in hBD-3 research to study its effects on cell activation and receptor expression. It has revealed hBD-3 on the surface of thrombin-activated platelets, showing significantly higher surface levels compared to resting platelets frontiersin.orgnih.gov. Flow cytometry analysis has also demonstrated significant correlations between platelet surface hBD-3 and P-selectin expression upon activation with agonists like thrombin or adenosine (B11128) diphosphate (B83284) (ADP) frontiersin.orgnih.gov.
Furthermore, flow cytometry is used to assess the expression of co-stimulatory molecules and chemokine receptors in response to hBD-3. Studies have shown that hBD-3 can induce the expression of co-stimulatory molecules like CD80 and CD86 on monocytes and myeloid dendritic cells nih.govnih.gov. Flow cytometry has confirmed that hBD-3 induces phenotypic maturation of Langerhans cell-like dendritic cells (LC-DCs), including increased expression of CCR7 core.ac.uk. Analysis using flow cytometry has also shown that hBD-3 stimulation of LC-DCs leads to increased surface expression of HLA-DR, CD83, CD86, CD40, and CCR7 core.ac.uk.
Data from flow cytometry experiments can be presented as histograms or scatter plots, illustrating changes in fluorescence intensity corresponding to protein expression levels on different cell populations.
In Vitro Functional Assays
In vitro functional assays are essential for characterizing the biological activities of hBD-3 in a controlled laboratory setting. These assays allow researchers to quantify specific cellular responses to hBD-3, such as its antimicrobial potency, ability to induce cell movement, and effects on wound closure.
Antimicrobial Activity Assays (Minimum Inhibitory Concentration, Checkerboard Assays)
A well-established function of hBD-3 is its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses nih.govasm.orgpeerj.commdpi.com. Minimum Inhibitory Concentration (MIC) assays are standard methods used to determine the lowest concentration of hBD-3 that inhibits the visible growth of a microorganism after a specific incubation period. Microdilution assays are commonly employed for MIC determination of hBD-3 against various bacterial and yeast strains asm.orgnih.gov.
Studies have reported MIC values for hBD-3 against a range of pathogens. For example, hBD-3 has shown low MICs against Staphylococcus aureus (including MRSA), Escherichia coli, and Klebsiella pneumoniae peerj.commedrxiv.org.
| Microorganism | hBD-3 MIC (mg/L) | Reference |
| Staphylococcus aureus | 0.5 | medrxiv.org |
| E. coli | 0.5 | medrxiv.org |
| K. pneumoniae | 0.5 | medrxiv.org |
| P. aeruginosa | 2 | medrxiv.org |
| S. aureus (MSSA/MRSA) | 1 (0.5–4) | peerj.comresearchgate.net |
| E. coli | 4 (4–8) | peerj.comresearchgate.net |
| C. albicans | 25 µg/ml | nih.gov |
| S. mutans | 2 µg/ml | asm.org |
| A. actinomycetemcomitans | 2.5 µg/ml | asm.org |
| P. gingivalis | 100 µg/ml | asm.org |
Checkerboard assays are used to investigate the synergistic or antagonistic effects of hBD-3 in combination with conventional antibiotics or other antimicrobial agents. This assay involves testing a range of concentrations of two antimicrobial agents in combination to determine their combined effect on microbial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the nature of the interaction.
Checkerboard assays have demonstrated synergistic effects between hBD-3 and certain antibiotics. For instance, a synergistic effect was observed with hBD-3 and imipenem (B608078) against E. coli, K. pneumoniae, and P. aeruginosa medrxiv.org. Combinations of mouse β-defensin 3 (MBD3) with itraconazole, amphotericin, or 5-fluorocytosine (B48100) showed synergy against Candida albicans strains nih.gov.
Cell Migration and Chemotaxis Assays
hBD-3 is known to possess chemotactic activity, attracting various cell types involved in the immune response and tissue repair. Cell migration and chemotaxis assays are used to quantify the ability of hBD-3 to induce directed movement of cells. The modified Boyden chamber assay is a common method where cells are placed in a chamber with a porous membrane, and hBD-3 is added to the lower chamber, creating a concentration gradient that attracts the cells to migrate through the pores. Scratch assays (in vitro wound healing models, see 7.4.3) also assess cell migration by measuring the closure rate of a created gap in a cell monolayer.
hBD-3 has been shown to induce migration in various cell types, including fibroblasts and keratinocytes, which are crucial for wound healing nih.govfrontiersin.orgfrontiersin.org. Studies using chemotaxis assays have demonstrated that hBD-3 markedly causes cell migration in a bell-shaped dose-response manner, with an optimal concentration observed nih.gov. hBD-3 is also chemotactic for immature dendritic cells, memory T cells, and mast cells core.ac.ukwipo.int.
Interestingly, hBD-3 has also been shown to influence the migration of cancer cells, although the effect can vary depending on the cancer type. For example, conditioned medium containing hBD-3 suppressed the migration of head and neck cancer cells and inhibited the migration of colon cancer cells core.ac.ukresearchgate.netspandidos-publications.com.
In Vitro Wound Healing Models
In vitro wound healing models, such as the scratch assay, are used to assess the ability of hBD-3 to promote cell migration and proliferation, key processes in wound closure. In a scratch assay, a "wound" or gap is created in a confluent monolayer of cells, and the rate at which cells migrate into and close the gap is measured over time in the presence or absence of hBD-3.
Studies using scratch assays have shown that hBD-3 accelerates wound healing in vitro by promoting the migration of fibroblasts and keratinocytes nih.govfrontiersin.orgfrontiersin.org. Compared to vehicle-treated cells, cells stimulated with hBD-3 rapidly migrated and covered the wound area in scratch assays nih.gov. This effect has been shown to be comparable to that induced by positive controls like FGF+VEGF nih.gov.
These in vitro models provide valuable data on the cellular mechanisms by which hBD-3 contributes to wound repair, complementing in vivo studies.
Enzyme Inhibition Assays for Specific Pathways
Enzyme inhibition assays play a crucial role in elucidating the mechanisms by which this compound (hBD3) exerts its diverse biological activities, particularly its antimicrobial and immunomodulatory effects. These assays help identify specific enzymatic targets and affected signaling pathways, providing detailed insights into the molecular interactions of hBD3.
Research has demonstrated that hBD3 can inhibit enzymes involved in bacterial cell wall biosynthesis. In vitro assays focusing on individual membrane-associated cell wall biosynthesis reactions in Staphylococcus aureus have shown that hBD3 inhibits enzymes that utilize lipid II as a substrate, including MraY, MurG, FemX, and penicillin-binding protein 2 (PBP2). Quantitative analysis suggests a potential stoichiometric binding of hBD3 to lipid II, interfering with these enzymatic processes asm.orgnih.govnih.gov. Specifically, in the absence of Triton X-100, hBD3 almost completely inhibited the FemX reaction when added in equimolar concentrations to lipid II, indicating a strong interaction with the enzyme's substrate nih.gov.
Beyond its direct antimicrobial mechanisms, hBD3 has also been shown to influence host cellular pathways through enzyme inhibition. Studies investigating the anti-inflammatory effects of hBD3 in microglia have revealed that hBD3 significantly inhibits the enzymatic activities of recombinant human cathepsins B and L, which are lysosomal cysteine proteases. Furthermore, hBD3 suppressed the intracellular activities of these cathepsins in MG6 cells. This inhibition of cathepsins B and L is significant because their enzymatic activities are necessary for NF-κB activation, suggesting that hBD3 suppresses oxidative and inflammatory responses by interfering with this pathway researchgate.net.
Another pathway influenced by hBD3 is the MAPK signaling pathway. Research in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α has shown that hBD3 significantly inhibits the phosphorylation of p38 and c-Jun N-terminal protein kinase (JNK) within the MAPK pathway. This inhibition contributes to the anti-inflammatory and antioxidative effects of hBD3 in endothelial cells nih.gov. Additionally, hBD3 has been found to inhibit NF-κB activation by decreasing the phosphorylation of key components like IKK-α/β, IκB, and the p65 subunit nih.gov. These findings indicate that hBD3 modulates inflammatory responses by targeting critical enzymes within both NF-κB and MAPK signaling cascades.
Furthermore, while not a direct enzyme inhibition in the classical sense, hBD3's interaction with phosphoinositides, particularly PI(4,5)P2, is crucial for its oncolytic activity. nih.govoncotarget.com. Lipid inhibition assays have demonstrated that PI(4,5)P2 and PI(3,4,5)P3 show significant inhibitory activity on hBD3-mediated membrane permeabilization of tumor cells nih.govoncotarget.com. This suggests that hBD3's ability to target and bind to specific membrane lipids is critical for its function, effectively inhibiting processes dependent on the availability or proper localization of these lipids for membrane integrity and cell survival nih.govoncotarget.commdpi.com.
The following table summarizes some key findings from enzyme inhibition assays and related studies on this compound:
| Target/Pathway | Enzyme/Molecule Inhibited | Biological Context | Observed Effect |
| Bacterial Cell Wall Biosynthesis | MraY, MurG, FemX, PBP2 (utilizing Lipid II) | Staphylococcus aureus | Inhibition of enzymatic activity, suggested stoichiometric binding to Lipid II. asm.orgnih.govnih.gov |
| Inflammatory Response (Microglia) | Cathepsin B, Cathepsin L | MG6 cells | Inhibition of enzymatic and intracellular activity, suppression of NF-κB activation. researchgate.net |
| Inflammatory Response (Endothelial) | p38 MAPK, JNK MAPK, IKK-α/β, IκB, p65 (NF-κB pathway) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of phosphorylation, reduced inflammatory and oxidative responses. nih.gov |
| Tumor Cell Permeabilization | Processes dependent on PI(4,5)P2 and PI(3,4,5)P3 availability | Tumor cells (e.g., U937) | Inhibition of membrane permeabilization by competitive lipid binding. nih.govoncotarget.com |
These studies highlight the diverse enzymatic targets and pathways influenced by this compound, underscoring the complexity of its biological roles and providing a foundation for further research into its mechanisms of action.
Q & A
Q. What statistical approaches are optimal for analyzing high-throughput data (e.g., RNA-seq) in this compound studies?
- Methodological Answer : Apply Benjamini-Hochberg correction for multiple hypothesis testing in transcriptomic datasets. Use pathway enrichment tools (e.g., DAVID, GSEA) to identify biologically relevant networks. Pair these with machine learning models (e.g., random forests) to prioritize candidate genes .
Q. How can researchers ethically validate this compound’s safety profile before clinical translation?
- Methodological Answer : Follow FDA/EMA guidelines for preclinical toxicity testing, including acute/chronic dosing studies in two animal species. Conduct cytokine profiling to assess immune hyperactivation risks. Engage independent ethics boards to review informed consent protocols for early-phase trials .
Data Presentation and Reproducibility
Table 1 : Common Pitfalls in this compound Research and Mitigation Strategies
Figure 1 : Workflow for Integrating Computational and Experimental Data in this compound Studies
Hypothesis Generation : Use MD simulations to predict binding interfaces.
Experimental Validation : Test via SPR (surface plasmon resonance) assays.
Data Integration : Overlay simulation trajectories with empirical binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
